molecular formula C8H6N2O2S B2720402 5-(2-Thienylmethylene)-2,4-imidazolidinedione CAS No. 138610-40-9

5-(2-Thienylmethylene)-2,4-imidazolidinedione

Cat. No.: B2720402
CAS No.: 138610-40-9
M. Wt: 194.21
InChI Key: NKNQLJMAPSUXLZ-XQRVVYSFSA-N
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Description

5-(2-Thienylmethylene)-2,4-imidazolidinedione is a heterocyclic compound that features a thienylmethylene group attached to an imidazolidinedione core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienylmethylene)-2,4-imidazolidinedione typically involves the condensation of 2-thiophenecarboxaldehyde with 2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienylmethylene)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and may be carried out in solvents like dichloromethane or chloroform.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thienylmethyl derivatives.

    Substitution: Various substituted thienyl derivatives, depending on the electrophile used.

Scientific Research Applications

5-(2-Thienylmethylene)-2,4-imidazolidinedione has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Thienylmethylene)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Furylmethylene)-2,4-imidazolidinedione: Similar structure with a furan ring instead of a thiophene ring.

    5-(2-Pyridylmethylene)-2,4-imidazolidinedione: Contains a pyridine ring in place of the thiophene ring.

    5-(2-Phenylmethylene)-2,4-imidazolidinedione: Features a phenyl group instead of a thienyl group.

Uniqueness

5-(2-Thienylmethylene)-2,4-imidazolidinedione is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNQLJMAPSUXLZ-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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